1-Hydroxy-4-nitroanthraquinone

Vue d'ensemble

Description

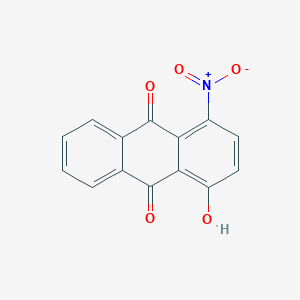

1-Hydroxy-4-nitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a hydroxyl group at the first position and a nitro group at the fourth position on the anthraquinone skeleton. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dye and pigment industries .

Applications De Recherche Scientifique

1-Hydroxy-4-nitroanthraquinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other anthraquinone derivatives.

Biology: Studied for its interactions with biological molecules, such as DNA.

Industry: Widely used in the dye and pigment industries for its vibrant color and stability.

Mécanisme D'action

Target of Action

The primary target of 1-Hydroxy-4-nitroanthraquinone is DNA . Anthraquinones, the class of compounds to which this compound belongs, are known to interact with DNA or enzymes connected to DNA and other cell organelles . This interaction disrupts complex biological processes .

Mode of Action

This compound interacts with its targets through hydrophobic interaction and electron transfer . These interactions result in the compound binding to calf thymus DNA (ct-DNA) and the cationic surfactant cetyltrimethylammoniumbromide (CTAB) micelles . The medicinal behavior of anthraquinone derivatives, including this compound, is a result of electron transfer reactions with DNA .

Biochemical Pathways

Anthraquinones are known to disrupt biological processes by interacting with dna or enzymes connected to dna . This interaction can potentially affect multiple biochemical pathways, leading to various downstream effects.

Action Environment

The polarity index of the media was assessed and associated with the electrochemical parameters of anthraquinone derivatives , suggesting that the compound’s action may be influenced by the polarity of its environment.

Analyse Biochimique

Biochemical Properties

1-Hydroxy-4-nitroanthraquinone plays a crucial role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active site of these enzymes, influencing their catalytic activity. Additionally, the nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as superoxide dismutase and catalase. Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to interact with biomolecules at the molecular level. The compound can bind to DNA, leading to the formation of DNA adducts that can interfere with DNA replication and transcription. Additionally, this compound can inhibit the activity of topoisomerases, enzymes that are essential for DNA unwinding during replication. This inhibition can result in DNA strand breaks and apoptosis. The compound can also activate or inhibit various signaling pathways by interacting with specific receptors or kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate antioxidant defense mechanisms. At high doses, this compound can cause significant toxicity, including liver and kidney damage. The threshold for these toxic effects varies depending on the species and the route of administration. Chronic exposure to high doses can lead to severe adverse effects, including organ failure and death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated and reduced metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion transporters, to facilitate its uptake and efflux. The compound can also bind to plasma proteins, which can influence its distribution and bioavailability. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals. In the mitochondria, this compound can influence mitochondrial respiration and induce mitochondrial dysfunction. In the nucleus, the compound can interact with DNA and nuclear proteins, affecting gene expression and cell cycle progression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-nitroanthraquinone can be synthesized through several methods. One common approach involves the nitration of 1-hydroxyanthraquinone using nitric acid in the presence of sulfuric acid. The reaction typically occurs at elevated temperatures to ensure complete nitration .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow methods to ensure high yield and efficiency. For instance, the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow reactor has been shown to produce high yields of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-4-nitroanthraquinone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

Reduction: 1-Hydroxy-4-aminoanthraquinone.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Comparaison Avec Des Composés Similaires

1-Amino-4-hydroxyanthraquinone: Similar in structure but with an amino group instead of a nitro group.

1,4-Dihydroxyanthraquinone (quinizarin): Contains two hydroxyl groups instead of a hydroxyl and a nitro group.

Uniqueness: 1-Hydroxy-4-nitroanthraquinone is unique due to the presence of both a hydroxyl and a nitro group on the anthraquinone skeleton. This combination of functional groups imparts distinct chemical properties, such as its ability to undergo specific reduction and substitution reactions, making it valuable in various applications .

Activité Biologique

1-Hydroxy-4-nitroanthraquinone (1-Hydroxy-4-NAQ) is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships.

This compound has the molecular formula and a molecular weight of approximately 255.2 g/mol. It features a hydroxyl group and a nitro group attached to the anthraquinone backbone, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. Notably, it has been shown to inhibit casein kinase II (CK2), a serine/threonine kinase involved in numerous cellular processes such as cell proliferation and apoptosis regulation .

Key Mechanisms:

- Inhibition of CK2 : This inhibition can lead to altered phosphorylation patterns of numerous substrates involved in cell cycle regulation and apoptosis .

- Antimicrobial Activity : 1-Hydroxy-4-NAQ exhibits antimicrobial properties against various bacterial strains, making it a candidate for further research in antibiotic development .

Biological Activities

The compound's biological activities include:

- Anticancer Effects : Research indicates potential anticancer properties through the modulation of signaling pathways associated with tumor growth and survival .

- Antimicrobial Properties : Demonstrated efficacy against several gram-positive and gram-negative bacteria, suggesting its utility in treating infections .

- Antidiabetic Effects : Some studies suggest that anthraquinones may influence glucose metabolism, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in optimizing its therapeutic potential. The presence of the hydroxyl and nitro groups is crucial for its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group (-OH) | Enhances solubility and bioavailability |

| Nitro Group (-NO2) | Increases interaction with biological targets |

Research suggests that modifications to these groups can lead to variations in potency and selectivity against specific targets .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli, reporting MIC values of 0.0625 mg/mL and 0.125 mg/mL respectively .

- Cancer Cell Line Study : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through CK2 inhibition, leading to reduced cell viability and increased caspase activity .

Propriétés

IUPAC Name |

1-hydroxy-4-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO5/c16-10-6-5-9(15(19)20)11-12(10)14(18)8-4-2-1-3-7(8)13(11)17/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUOKOYLVBHBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001693 | |

| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-65-2 | |

| Record name | 1-Hydroxy-4-nitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of specific functional groups influence the solubility of anthraquinone derivatives in supercritical carbon dioxide (sc-CO2)?

A1: Research indicates that the type and position of functional groups significantly impact the solubility of anthraquinone derivatives in sc-CO2 []. For instance, the study observed that 1,4-diamino-2,3-dichloroanthraquinone exhibited notably higher solubility compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This suggests that the presence of chlorine atoms in 1,4-diamino-2,3-dichloroanthraquinone enhances its interaction with sc-CO2, leading to higher solubility. Conversely, the presence of hydroxyl and nitro groups in 1,8-dihydroxy-4,5-dinitroanthraquinone seems to decrease its solubility in sc-CO2.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.